Journal Name:Current Opinion in Colloid & Interface Science
Journal ISSN:1359-0294
IF:8.209
Journal Website:http://www.sciencedirect.com/science/journal/13590294
Year of Origin:1996
Publisher:Elsevier BV
Number of Articles Per Year:72
Publishing Cycle:Bimonthly
OA or Not:Not
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-07 , DOI:
10.1021/acsanm.3c01964
Polyaniline (PANI), as a conductive polymer, has been widely used in the corrosion protection of polymer coatings due to its high electrical conductivity and passivation effect. However, the agglomeration tendency and the difficulty of dispersion in the polymer hinder the anti-corrosion properties of PANI fillers. Therefore, in this paper, PANI nanorods were in situ polymerized on the surface of nitrogen and fluorine dual-doped graphene oxide (NFGO) layers to prepare PANI/NFGO composites and used to improve the anti-corrosion performance of waterborne epoxy coatings. The doped N elements and CF conformation with semi-ionic C–F bonds in NFGO enhanced the electrical conductivity and modified the graphene electric cloud distribution to form a fast conductive pathway in the graphene layer. In addition, the oxygen-containing groups in NFGO provided a site for the polymerization of PANI nanorods and enhance their hydrophilicity and dispersibility. Besides the capability of filling the micro-pores in the coating, the large specific surface area, the high electrical conductivity of NFGO, and the compact junction with PANI enable the electron transfer in a larger area, which increases the area of the inhibitor layer and ultimately enhanced the anti-corrosion performance. The corrosion resistance performance was investigated via electrochemical impedance spectroscopy (EIS) and salt spray tests. PANI/NFGO/WEP showed the highest corrosion resistance in EIS with the Rct value of 1.213 × 1010 Ω cm2, which was more than one order of magnitude higher than WEP. The excellent anti-corrosion properties were due to the synergistic effect of the physical properties of NFGO and the passivation effect of PANI nanorods.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-10 , DOI:
10.1021/acsanm.3c02809
In our original paper (https://pubs.acs.org/doi/full/10.1021/acsanm.3c00351), eqs 6 and 8 need corrected. The authors note that the corrections do not change the conclusions of the paper but should be noted for understanding Figure 8. The authors apologize for any inconvenience this may have caused. On page 6659, eq 6 should be On page 6659, eq 7 should be This article has not yet been cited by other publications.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsanm.3c02317
Recently, novel two-dimensional materials, e.g., Xenes (graphdiyne, phosphorene, bismuthene, antimonene, etc.) and MXenes, have drawn great attention in nanophotonics due to their excellent flexibility, high photothermal conversion efficiency, and large thermal conductivity. Although the Xenes and MXenes have achieved rapid progress in many fields over the past decade, their relatively poor photodetection and nonlinear photonics have still limited their practical applications. In this work, a mixed-dimensional 2D MXene V2CTx nanosheet (NS)/0D bismuth quantum dot (Bi QD)-based heterostructure fabricated by a combination of selective etching and the hydrothermal method was simply deposited onto a clean poly(ethylene terephthalate) substrate with an embedded regular Ag lattice to prepare a flexible photoelectrochemical (PEC) electrode. The PEC result shows that the as-fabricated flexible electrode not only exhibits significantly improved photocurrent density (32.7 μA cm–2) and photoresponsivity (906 μA W–1) compared to individual MXene V2CTx NSs and Bi QDs but also displays high stability with a stable photocurrent density even after 200 bending cycles at 60°. Taking advantage of the Kerr effect of both MXene V2CTx NSs and Bi QDs, an all-optical switcher based on this mix-dimensional heterostructure for the spatial cross-phase modulation has also been realized with a preferred modulation depth. Density functional theory calculations provide direct evidence for the strong internal built-in electric field (7.3 × 107 eV m–1) created by the heterostructure for the enhancement of both photodetection and nonlinear photonics. The integration of Xenes or MXene-based mixed-dimensional heterostructures provides a concept and fundamental guidance to construct next-generation optoelectronic and photonic devices.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsanm.3c02134
The development of highly efficient fixed catalysts is a significant concern in practical wastewater treatment using the peroxymonosulfate (PMS)-based Fenton-like process. In this study, we successfully synthesized a three-dimensional (3D) δ-MnO2 nanosheet (MNSN) net grown on a carbon-fiber (CF) sheet (3D-MNSN-CF) through a simple hydrothermal strategy. This novel catalyst demonstrated exceptional efficiency and stability in activating PMS for degrading refractory organics. The 3D-MNSN-CF catalyst was composed of wrinkled, ultrathin δ-MnO2 nanosheets (∼4.3 nm) grown on CF, forming a uniform 3D net structure with a covering thickness of approximately 7.6 μm (mass ratio ∼ 2.17%). This unique morphology provided a fixed Mn-based catalyst with a highly exposed (001) facet, intrinsic Mn3+/Mn4+ redox pair, and a high ratio of oxygen vacancies (OVs). These features enabled the 3D-MNSN-CF/PMS system to exhibit a remarkable removal ratio of approximately 100% for tetracycline hydrochloride (TC) degradation. The system also showed a high rate constant (k value) of approximately 0.15 min–1 and a specific activity (ε) of 3.46 L min–1 g–1 based on the MnO2 ratio, surpassing many reported Mn-based catalysts. Moreover, the 3D-MNSN-CF catalyst maintained excellent performance over a wide pH range from 2 to 11. Furthermore, we discovered that electron-rich oxygen-containing groups exhibited an inhibition effect by competing adsorption with PMS, hindering the generation of radicals. Additionally, the results indicated that singlet oxygen (1O2) was the main reactive species responsible for TC removal, while only a small amount of radicals contributed to the process. The catalyst’s excellent performance was also demonstrated in treating various refractory organics and real wastewater, and it exhibited splendid stability for recycling use.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsanm.3c02176
Electrochemical supercapacitors (SCs) are high-efficiency electrochemical energy storage devices that can deliver energy at a very fast rate. Metal–organic framework (MOF)-derived layered double hydroxides (LDHs) are promising materials with great potential for commercial SC applications. In this study, a two-step synthetic strategy was developed to produce porous nanostructured ZnCoNi-LDH nanosheets (NSs) from bimetallic MOFs through a chemical reduction method. All the as-synthesized materials were characterized for their crystal structure, phase, morphology, and surface construction. The optimized ZnCo2Ni-LDH composition exhibited the best charge storage ability and specific capacitance among the different as-synthesized compositions. The specific capacitance of the fabricated device ZnCo2Ni-LDH||cellulose paper-KOH||ZnCo2Ni-LDH was found to be 348.2 F g–1 at 1.0 A g–1, with a maximum energy density of 54.4 W h kg–1 and a power density of 4439.0 W kg–1. After 10,000 continuous charge–discharge cycles, the device retained 86% of its capacitance. It also delivered a high-capacitance-specific Coulombic efficiency (57–60%). A mechanistic study corroborated the experimental results that the high pore volume, possible insertion of a greater number of electrolyte ions, multioxidation states of Ni and Co ions, and their synergistic effect with Zn2+ all contributed to the diffusion-controlled charge storage behavior. The charge storage characteristics of the device were found to be a combination of redox and electrostatic effects, forming a facile hybrid SC.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-10 , DOI:
10.1021/acsanm.3c00138
Reversible photoluminescence (PL) switching represents a highly demanded feature in sensors, optical/electronic devices, imaging and logic gates, etc. Utilizing a straightforward spin-coating-based sample fabrication procedure, we developed a gold-quantum dot (QD) hybrid system that revealed PL switching in response to redox processes. The PL switching of the system relies on a redox-responsive poly[N-isopropylacrylamide-co-vinylferrocene-co-methacryloyl benzophenone] nanometric thick spacer layer, through which the QDs were attached to a gold film. The designed hybrid system revealed a 2.3 ± 0.6-fold PL intensity switching factor arising from PL quenching upon oxidation of the spacer layer and PL recovery after reducing the layer. Notably, the behavior was both reversible and reproducible, judged by analysis of three samples and several applied redox processes. This study can open a window to further development of plasmonic-fluorophore switchable devices using stimuli-responsive polymeric spacers in particular for sensing and bio-sensing applications.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-10 , DOI:
10.1021/acsanm.3c01715
The transformation of recalcitrant pharmaceutical pollutants into products with diminished concerns via heterogeneous photocatalysis has gained considerable momentum over the past several years. However, practical applications of most semiconductor-based photocatalysts are severely restricted, attributed to insufficient visible light response pertaining to their wide band gap, ultrafast recombination of the photogenerated charge carriers, and issues corresponding to retrieval for persistent usage. Herein, rosette-like molybdenum disulfide (MoS2) nanoflowers are directly grown on the interpenetrating networks of graphene aerogels (GAs) through a facile one-step hydrothermal method, and the resulting lightweight, self-supporting composites are systematically assessed for the photocatalytic degradation of tetracycline (TC). Notably, after 120 min of exposure to visible light, ∼91% of TC is degraded over the MoS2/GAs, which is severalfold higher than pristine MoS2, standalone GA, and other contemporary photocatalysts. Based on the radical quenching assay, hydroxyl radicals and superoxide anions are the principal mediators of the photocatalytic dissociation of TC. Furthermore, the primary intermediates and residual products of the photocatalytic breakdown of TC are distinguished, and a conceivable disintegration pathway is proposed. Besides, these tailor-made hybrid aerogels can be recuperated easily and successfully reused over multiple cycles, suggesting their widespread consideration in photocatalytic wastewater treatment.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsanm.3c02034
Photodynamic therapy (PDT) is a promising approach to cancer treatment, but the heterogeneity of the tumor microenvironment (TME) limits its application. Tumor vasculature is thought to be involved in abnormal TME. Therefore, tumor vascular normalization (TVN) is expected to be a strategy to reshape TME. We prepared a graded-release nanodrug combining TVN and PDT, named as PEVM, with the core of lipid nanoparticles for sustained release of anti-angiogenic drugs and the shell of a pH-sensitive polymer linked to a photosensitizer, and evaluated its therapeutic effect on a breast cancer model. We found that PEVM could achieve mutual benefits in both therapeutic effects. TVN not only increased the intratumoral oxygen level as a raw material for PDT, but also activated the anti-tumor immune response, further improving the efficacy of PDT. PEVM showed favorable anti-tumor efficiency and exhibited the potential of combining TVN and PDT.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-10 , DOI:
10.1021/acsanm.3c02248
Despite carbon materials normally exhibiting good absorption toward microwave radiation, there is still the need to develop facile strategies for further exploring the carbon matrix to achieve stronger and broadened absorbing performance. Here, we report a one-step air-controlled annealing approach to fabricate holey carbon sheets with significantly strengthened microwave-absorbing properties. The obtained metal-free product is barely synthesized from prawn crackers without any additive reagent addition. Both electric field simulations and experiments verify the improved absorbing capability achieved on the derived holey carbon absorbent. The performance measurements demonstrate that its reflection loss reaches −64.1 dB at a thickness of 1.45 mm, and the corresponding absorption bandwidth approaches 5.36 GHz at 1.65 mm, almost covering the whole Ku band from 12.64 to 18.00 GHz. These results overperform most biomass-derived absorbents. Benefiting from this air-modulated nanoscale holey structure, it endows the carbon matrix with higher surface areas associated with richer oxygen functional groups, which facilitates more incident microwaves to be consumed and regulates the dielectric loss of the final product. Meanwhile, the inherited Si components from raw prawn crackers supply more polarization centers, thereby enhancing the absorbing properties. We expect that these can represent a feasible addition to the family of sustainable carbon-based microwave absorbents.
Current Opinion in Colloid & Interface Science ( IF 8.209 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsanm.3c01730
The spinel type of metal oxide decoration with a heteroatom (N)-doped mesoporous carbon hollow sphere offers an excellent electrocatalyst and increases the probability of survival in detection of sensor applications. Here, we develop a single-step and effective hard template strategy for the excellent detection of dopamine (DM) with the utilization of the cobalt precursor cobalt phthalocyanine (CoPc). The optimum 0.2 g-loaded CoPc and the resulting cobalt oxide (Co3O4)-anchored nitrogen-doped hollow carbon sphere (Co3O4/NDHCS-0.2) material demonstrate the admirable sensing performance toward DM detection. The remarkable sensing performance is mainly ascribed to the stable mesoporous hollow carbon sphere and its better thickness, large surface area, defect sites, higher decoration of Co content, and higher concentrations of octahedral Co3+ and pyridine N centers, and its Co3+/Co2+ ratio. The obtained Co3O4/NDHCS-0.2/GCE material achieves wide linear ranges from 1.0 to 900 and 1500 to 6500 μM, low limits of detection of 11 nM and 0.516 μM, and high sensitivities (871 and 103 μA mM–1 cm–2). The proposed sensor was also employed to test the practical application of the real samples. The dopamine sensor has also shown long-term stability and acceptable reproducibility.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.10 | 119 | Science Citation Index Expanded | Not |
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